![molecular formula C11H15NOS B2929924 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1706246-52-7](/img/structure/B2929924.png)
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone
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Overview
Description
“1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of “{1-[(thiophen-3-yl)methyl]piperidin-4-yl}methanol” is 211.33 .Scientific Research Applications
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Compounds similar to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone have been identified as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to its active form, cortisol. Inhibiting 11β-HSD1 can help treat metabolic disorders such as type 2 diabetes, obesity, and associated conditions like insulin resistance, hypertension, and cardiovascular diseases.
Therapeutic Compounds for CNS Disorders
The structural framework of 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone provides a base for developing therapeutic compounds that can potentially treat central nervous system (CNS) disorders. These include conditions such as mild cognitive impairment, early dementia, and Alzheimer’s disease .
Reactant for Synthesis of Photoreactive Probes
This compound serves as a reactant in the synthesis of photoreactive probes. These probes are crucial for studying the binding sites of noncompetitive GABA receptor antagonists . Such research can lead to the development of new drugs that target these receptors, which are important in various neurological conditions.
Development of Photoactive Compounds
1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone: is used in the creation of photoactive compounds, such as a-mannosides and mannosyl peptides . These compounds have applications in biochemistry and cell biology, particularly in the study of carbohydrate-mediated interactions.
Inactivators of Human Cytochrome P450 2B6
The compound is also involved in the synthesis of inactivators of human cytochrome P450 2B6 . This enzyme is responsible for metabolizing various drugs, and its inhibition can be useful in understanding drug interactions and detoxification processes.
Synthesis of Tyrosinase Inhibitors
Research has shown that derivatives of thiophene compounds, which share a similar structure to 1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone , act as potent inhibitors of tyrosinase . Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after for cosmetic applications and treatments of hyperpigmentation disorders.
Mechanism of Action
While the specific mechanism of action for “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” is not available, similar compounds have shown a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions in the study of “1-(4-(Thiophen-3-yl)piperidin-1-yl)ethanone” and similar compounds could involve further structural modifications and pharmacological studies related to enzyme inhibitors . Additionally, these compounds could be explored for their potential in the development of new drugs .
properties
IUPAC Name |
1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9(13)12-5-2-10(3-6-12)11-4-7-14-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSEYJWMUGSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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